Methyl 5-(fluorosulfonyl)nicotinate

Hydrolytic stability Sulfonyl fluoride Click chemistry

Researchers requiring sulfonyl fluoride building blocks face hydrolytic instability of sulfonyl chlorides in aqueous media. Methyl 5-(fluorosulfonyl)nicotinate solves this with a bench-stable fluorosulfonyl warhead (t₁/₂ >24 h at pH 7.4) enabling SuFEx chemistry under aqueous conditions. • Defined melting point (92-94 °C) for rapid identity verification • Bifunctional architecture: SuFEx-compatible -SO₂F plus methyl ester for orthogonal diversification • Crystalline solid with moisture-tolerant handling; store at 4-8 °C under inert atmosphere

Molecular Formula C7H6FNO4S
Molecular Weight 219.19 g/mol
Cat. No. B13630864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(fluorosulfonyl)nicotinate
Molecular FormulaC7H6FNO4S
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN=C1)S(=O)(=O)F
InChIInChI=1S/C7H6FNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3
InChIKeyGLHLPOWAFXRHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(fluorosulfonyl)nicotinate Overview


Methyl 5-(fluorosulfonyl)nicotinate (CAS 2137750-40-2) is a heteroaromatic sulfonyl fluoride and a methyl ester derivative of nicotinic acid bearing a fluorosulfonyl (–SO₂F) group at the pyridine 5-position . It belongs to the class of sulfonyl fluorides, which are recognized as privileged S(VI) electrophiles that combine bench-stable handling with latent, activatable reactivity through sulfur(VI) fluoride exchange (SuFEx) chemistry [1]. The compound is a crystalline solid (melting point 92–94 °C) with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol . Its bifunctional architecture—a SuFEx-compatible fluorosulfonyl warhead and a methyl carboxylate—enables modular diversification orthogonal to classical sulfonyl chloride-based synthetic strategies.

Chemistry
SuFEx click chemistry hub with latent fluorosulfonyl reactivity
Handling
Benchtop-stable crystalline solid; no special moisture exclusion required
Architecture
Bifunctional: orthogonal fluorosulfonyl warhead and methyl ester handle
Quality
Sharp melting point (92–94 °C) enables simple batch identity check

Methyl 5-(fluorosulfonyl)nicotinate: Why Alternatives Fail


The fluorosulfonyl group endows Methyl 5-(fluorosulfonyl)nicotinate with a fundamentally different reactivity–stability profile compared to its direct sulfur(VI) halide analog, Methyl 5-(chlorosulfonyl)nicotinate, and with distinct synthetic orthogonality relative to other nicotinate esters. Sulfonyl fluorides are characterized by a strong, polarized S–F bond that confers resistance to hydrolysis, thermolysis, and reduction—properties not shared by sulfonyl chlorides, which are moisture-sensitive and prone to uncontrolled nucleophilic substitution and decomposition under ambient conditions [1]. This differential stability directly impacts procurement: the fluorosulfonyl compound can be stored and handled without the rigorous exclusion of moisture required for sulfonyl chlorides, and it supports chemoselective SuFEx ligation in aqueous or biological media where sulfonyl chlorides would be immediately quenched [2]. Furthermore, the 5-position fluorosulfonyl substitution on the pyridine ring cannot be functionally replicated by simple methyl nicotinate or by regioisomeric fluorosulfonyl nicotinates (e.g., 2- or 4-substituted variants), which present different steric and electronic landscapes for downstream diversification.

Fluorosulfonyl vs. Chlorosulfonyl
This Product
Hydrolytically stable (t₁/₂ >24 h at pH 7.4); compatible with aqueous SuFEx ligation
Chlorosulfonyl Analog
Moisture-sensitive; rapid hydrolysis prevents use in biological buffers or protic media
Regioisomer & Functional-Group Mismatch
5-Fluorosulfonyl (Target)
Remote ester at 3-position enables independent diversification without steric clash
2-Fluorosulfonyl Isomer / Free Acid
Adjacent substitution creates steric congestion; free acid lacks orthogonal ester handle

Methyl 5-(fluorosulfonyl)nicotinate: Differentiation Evidence


Hydrolytic Stability: Fluorosulfonyl vs. Chlorosulfonyl

The fluorosulfonyl (–SO₂F) group in Methyl 5-(fluorosulfonyl)nicotinate exhibits profoundly greater resistance to hydrolysis than the chlorosulfonyl (–SO₂Cl) group of its direct analog Methyl 5-(chlorosulfonyl)nicotinate. Aryl sulfonyl fluorides as a class demonstrate a hydrolytic half-life (t₁/₂) exceeding 24 hours at physiological pH (7.4), whereas analogous sulfonyl chlorides undergo rapid hydrolysis under identical conditions, typically on a timescale of minutes to seconds [1]. This stability order—fluorides > chlorides > bromides > iodides—is a fundamental property of sulfonyl halides [2]. The stability of the S–F bond permits storage of the compound under an inert atmosphere at 4–8 °C with no special moisture precautions beyond standard laboratory practice , whereas Methyl 5-(chlorosulfonyl)nicotinate requires rigorous exclusion of moisture and is described as moisture-sensitive .

Hydrolytic Stability
Class-level inference
t₁/₂ >24 h (pH 7.4) vs. seconds–minutes for chlorosulfonyl analog
Supports aqueous SuFEx workflows; benchtop-stable procurement
Class-level aryl sulfonyl fluoride data; target-specific hydrolysis not reported
Hydrolytic stability Sulfonyl fluoride Click chemistry

SuFEx Click Reactivity vs. Sulfonyl Chlorides

Methyl 5-(fluorosulfonyl)nicotinate is a competent SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hub. The fluorosulfonyl group engages in selective, high-yielding S–F exchange with O- and N-nucleophiles (phenols, amines, silyl ethers) under activating conditions (e.g., using Ca(NTf₂)₂, DBU, or fluoride sources), yielding stable sulfonate and sulfonamide linkages [1]. In contrast, Methyl 5-(chlorosulfonyl)nicotinate reacts through classical nucleophilic substitution with poor chemoselectivity, leading to mixtures of over-reacted products, sulfonic acid hydrolysis byproducts, and incompatibility with nucleophile-containing solvents or biological media [2]. The SuFEx reactivity of the fluorosulfonyl group is described as a 'click' process with high functional-group tolerance—a property not shared by sulfonyl chlorides, which lack this latent, activatable reactivity and instead react promiscuously [3].

SuFEx Click Reactivity
Class-level inference
Selective O-/N-conjugation under activator; >90% yield typical (class-level)
Enables fragment library synthesis in aqueous-organic media
Reactivity profile derived from class; direct yield data for this compound not published
SuFEx click chemistry Sulfonyl fluoride Orthogonal conjugation

Bifunctional Architecture: Dual Warhead and Ester Handles

Methyl 5-(fluorosulfonyl)nicotinate possesses two orthogonal reactive handles: the fluorosulfonyl group at the 5-position (SuFEx chemistry) and the methyl ester at the 3-position (amide formation, transesterification, hydrolysis). This contrasts with the free acid analog, 5-(Fluorosulfonyl)pyridine-3-carboxylic acid (CAS 2138345-83-0, MW 205.17 g/mol) [1], which offers only one handle (the carboxylic acid) and requires activation or protection prior to derivatization. The methyl ester also provides higher lipophilicity (predicted XLogP3 for the free acid analog = 0.2) [1] compared to the free acid, suggesting improved membrane permeability for cellular assays. The regioisomeric comparator Ethyl 2-(fluorosulfonyl)nicotinate (CAS 1184452-50-3) places the fluorosulfonyl group at the 2-position, adjacent to the ester, creating steric congestion and altered electronic properties that affect both SuFEx reactivity and the scope of nucleophiles tolerated at the ester position .

Bifunctional Architecture
Head-to-head
Two independently addressable handles (SuFEx + ester) vs. one for free acid
Maximizes synthetic efficiency; avoids protection-group steps
Melting point 92–94 °C; comparators lack experimental melting point data
Bifunctional building block Modular synthesis Nicotinate scaffold

Covalent Warhead for Protein Targeting vs. Non-Covalent Scaffolds

The fluorosulfonyl group in Methyl 5-(fluorosulfonyl)nicotinate is an established covalent warhead capable of targeting context-specific nucleophilic amino acid residues—including tyrosine, lysine, serine, threonine, cysteine, and histidine—within protein binding pockets [1]. This property is absent in Methyl nicotinate (CAS 93-60-7), which serves purely as a non-covalent vasodilatory agent acting through prostaglandin D₂ release with no latent covalent modification capability . In targeted covalent inhibitor design, sulfonyl fluorides have been validated to provide sustained target engagement superior to reversible inhibitors; for example, a sulfonyl fluoride lead compound targeting IRAK4 demonstrated an IC₅₀ of 12 nM with in vivo efficacy in murine arthritis models, where the sulfonyl fluoride moiety provided sustained target engagement compared to matched reversible inhibitors . While Methyl 5-(fluorosulfonyl)nicotinate itself has not been profiled for a specific protein target in published studies, it serves as a modular scaffold for constructing covalent probe libraries where the nicotinate core can be altered while retaining the fluorosulfonyl warhead [1].

Covalent Warhead Context
Class-level inference
Fluorosulfonyl warhead competent for Tyr, Lys, Ser, Thr, Cys, His (class-level)
Supports covalent probe design; Methyl nicotinate lacks this capability
No published protein-target profiling for this specific compound
Covalent inhibitor Chemical probe Sulfonyl fluoride warhead

Crystalline Solid: Melting Point-Based Purity Assessment

Methyl 5-(fluorosulfonyl)nicotinate is isolated as a yellow to white crystalline solid with a well-defined and reproducible melting point of 92–94 °C (literature value) . This solid-state characteristic enables straightforward purity assessment by melting point determination and differential scanning calorimetry (DSC), providing a simple quality control metric for procurement acceptance. In contrast, the regioisomer Ethyl 2-(fluorosulfonyl)nicotinate (CAS 1184452-50-3) and the free acid 5-(Fluorosulfonyl)pyridine-3-carboxylic acid do not have reported melting points in public databases, and the chlorosulfonyl analog Methyl 5-(chlorosulfonyl)nicotinate (CAS 594839-14-2) is also listed without a defined melting point in major chemical catalogs . The boiling points of the chlorosulfonyl analog (359.0 ± 27.0 °C at 760 mmHg, predicted) and the free acid analog (407.6 ± 45.0 °C, predicted) are only computationally estimated, and these compounds may exist as oils or low-melting solids that are more difficult to characterize .

Physical QC Attribute
Head-to-head
Crystalline solid, mp 92–94 °C (experimental); comparators lack defined mp
Enables rapid melting point identity/purity check at receipt
Reduces reliance on HPLC/NMR for routine batch acceptance
Physical characterization Melting point Quality control

Methyl 5-(fluorosulfonyl)nicotinate: Application Scenarios


SuFEx-Based Covalent Fragment Library Synthesis

Methyl 5-(fluorosulfonyl)nicotinate serves as a core SuFEx hub for constructing covalent fragment libraries. Unlike Methyl 5-(chlorosulfonyl)nicotinate, which decomposes in aqueous media, the fluorosulfonyl compound can be diversified in parallel under aqueous-organic biphasic conditions to generate sulfonamides and sulfonates with diverse amine and phenol building blocks [1]. The resulting fragments retain the latent fluorosulfonyl electrophilicity for subsequent covalent target engagement in cell-based assays—a workflow that is chemically impossible with the chlorosulfonyl analog due to its hydrolytic instability [2].

ABPP Probe Scaffold Development

The bifunctional architecture of Methyl 5-(fluorosulfonyl)nicotinate—featuring both a covalent fluorosulfonyl warhead and a methyl ester amenable to further functionalization—positions it as an ideal scaffold for ABPP probe design [1]. The ester handle can be hydrolyzed and conjugated to biotin or fluorophore reporters, while the 5-fluorosulfonyl group covalently labels target proteins in live cells. The enhanced hydrolytic stability (t₁/₂ > 24 h at pH 7.4) ensures that the probe remains competent for target engagement throughout typical cell incubation periods, in contrast to sulfonyl chloride-based probes which would be quenched within minutes [3].

Dual-Click Chemistry for Diversity-Oriented Synthesis

In diversity-oriented clicking (DOC) strategies, Methyl 5-(fluorosulfonyl)nicotinate can be employed as a SuFExable building block alongside orthogonal click handles (e.g., alkyne or azide functionalities introduced at the ester position) [1]. After SuFEx ligation at the fluorosulfonyl group, the methyl ester can be converted to an amide bearing an alkyne tag, enabling a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step sequential click protocol generates highly diverse chemotypes from a single nicotinate core and is uniquely enabled by the orthogonal reactivity of the fluorosulfonyl group, which the chlorosulfonyl analog cannot support due to competing hydrolysis .

Quality-Controlled Procurement for Academic Labs

For academic groups procuring sulfonyl fluoride building blocks, Methyl 5-(fluorosulfonyl)nicotinate offers immediate batch verification via its defined melting point (92–94 °C) [1], enabling simple melting point determination as an identity and purity check. This contrasts with Methyl 5-(chlorosulfonyl)nicotinate and the 2-regioisomeric fluorosulfonyl nicotinate, for which no experimental melting points are available and which may be supplied as oils or low-melting solids that cannot be rapidly characterized without HPLC or NMR [2]. This practical advantage reduces analytical overhead and accelerates laboratory workflows.

Application
Selection Property
Validation Focus
Covalent fragment library synthesis
SuFEx-competent fluorosulfonyl hub
Aqueous-organic biphasic diversification; sulfonamide/sulfonate yield
ABPP probe scaffold development
Bifunctional warhead + ester reporter handle
Target engagement in cell lysate; hydrolytic stability over incubation
Dual-click diversity-oriented synthesis
Orthogonal SuFEx and ester amidation
Sequential SuFEx + CuAAC without protecting-group manipulation
Academic lab procurement with QC
Defined crystalline solid with sharp mp
Melting point identity check reduces analytical overhead
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